4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, hydroxyl, thiophene, and sulfonamide functional groups
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The presence of a thiophene ring in this compound might contribute to its biological activity.
Suzuki–Miyaura Coupling
This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The compound might be synthesized using this method, which could influence its properties and activity.
Phenylboronic Pinacol Esters
These are a type of organoboron compound that can be used in Suzuki–Miyaura coupling reactions . They are generally stable and readily prepared, making them useful in the synthesis of complex organic molecules .
Hydrolysis
Phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological pH . This could potentially influence the compound’s stability and bioavailability in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide can undergo various chemical
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-11-7-13(16)3-4-14(11)22(19,20)17-10-15(2,18)8-12-5-6-21-9-12/h3-7,9,17-18H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQHUOWWSMMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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